molecular formula C10H16O B13947999 Bicyclo[3.3.2]decan-2-one CAS No. 54031-43-5

Bicyclo[3.3.2]decan-2-one

Cat. No.: B13947999
CAS No.: 54031-43-5
M. Wt: 152.23 g/mol
InChI Key: DSLZDEOWELNEJC-UHFFFAOYSA-N
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Description

Bicyclo[3.3.2]decan-2-one is a ketone derivative of the strained bicyclo[3.3.2]decane ring system, which serves as a valuable scaffold for conformational studies and reaction mechanism investigation in organic chemistry. Research on this ring system has revealed a dynamic conformational equilibrium between twin-chair and boat-chair forms, with the system showing little free energy difference between these conformers . This property makes it a subject of interest for understanding the impact of molecular strain on structure and stability. Furthermore, derivatives of bicyclo[3.3.2]decane exhibit distinctive reactive behavior due to transannular interactions; for instance, the solvolysis of bicyclo[3.3.2]decan-3-exo-yl tosylate is notably rapid and involves a significant C-7 → C-3 transannular hydride shift . These characteristics make this compound a useful intermediate for probing non-classical carbocation formation and other intricate reaction pathways. This product is intended for research purposes only and is not classified for human or veterinary use.

Properties

CAS No.

54031-43-5

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

bicyclo[3.3.2]decan-2-one

InChI

InChI=1S/C10H16O/c11-10-7-5-8-2-1-3-9(10)6-4-8/h8-9H,1-7H2

InChI Key

DSLZDEOWELNEJC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)C(=O)CC2

Origin of Product

United States

Preparation Methods

Acyloin Condensation of Diesters

One of the classical approaches to this compound derivatives involves the acyloin condensation of diesters related to cyclooctane derivatives.

  • Starting Material: Diethyl cyclooctane-1,5-dicarboxylate
  • Reagents: Trimethylsilyl chloride (TMSCl) to form bis(trimethylsilyl) diol intermediates, followed by treatment with potassium tert-butoxide in dimethyl sulfoxide (DMSO) to generate bicyclo[3.3.2]decene-9,10-semidione intermediates.
  • Mechanism: The acyloin condensation promotes intramolecular coupling to form the bicyclic ketone framework.
  • Reference: This method was reported in an electron spin resonance (ESR) study and further elaborated in a thesis on bicyclo(3.3.2)decanone chemistry.

Ring Expansion via Diazomethane Reaction

Ring expansion of bicyclic ketones using diazomethane is a versatile method to access homologous bicyclic ketones, including this compound.

  • Starting Material: Bicyclo[3.3.1]nonane-2,6-dione or related bicyclic diketones.
  • Reagents and Conditions: Diazomethane in methanol solution reacts with bicyclic diketones at low temperatures (-10 °C) in the presence of potassium hydroxide and N-nitroso-N-methyl-p-toluenesulfonamide.
  • Outcome: Formation of this compound derivatives via ring expansion and rearrangement.
  • Yields: Moderate to good yields (around 50-70%) depending on solvent and reaction conditions.
  • Notes: Use of diazomethane in ether or tetrahydrofuran results in lower yields compared to methanol.
  • Reference: Detailed in a study on bicyclo[3.3.1]nonane derivatives and their ring expansions.

Synthetic Route via Homologation and Decarboxylation

A more recent synthetic strategy involves:

  • Step 1: Bridging of a Meerwein ester to its double homologue to form 1,8-dicarbomethoxy-tricyclo(4,3,1,1')undecane.
  • Step 2: Regio-specific decarboxylation to achieve 1,8-disubstitution in the homo-adamantane skeleton.
  • Step 3: Subsequent degradative steps yielding 7-exo-methylene bicyclo[3.3.2]decan-3-one, which can be further manipulated to this compound.
  • Structural Confirmation: X-ray crystallographic analysis confirms regio-specificity and conformation.
  • Reference: This approach is described in a doctoral thesis focusing on bridgehead reactivity and synthetic routes to disubstituted bicyclo[3.3.2]decanes.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Acyloin Condensation Diethyl cyclooctane-1,5-dicarboxylate TMSCl, potassium tert-butoxide, DMSO Moderate Direct formation of bicyclic ketone Requires handling of sensitive reagents
Diazomethane Ring Expansion Bicyclo[3.3.1]nonane-2,6-dione Diazomethane (methanol), KOH, N-nitroso reagent 50-70 Effective ring expansion Diazomethane is toxic and explosive
Homologation & Decarboxylation Meerwein ester derivatives Regio-specific decarboxylation, degradative steps Moderate High regioselectivity, structural control Multi-step synthesis, complex intermediates

Mechanistic Insights and Reactivity Considerations

  • The acyloin condensation exploits the intramolecular coupling of diesters to form the bicyclic ketone. The presence of trimethylsilyl groups stabilizes intermediates and facilitates cyclization.
  • The diazomethane reaction proceeds via carbene insertion and ring expansion, a well-known method for homologating cyclic ketones. Solvent choice significantly influences yield and selectivity.
  • The homologation and decarboxylation approach allows for regio-specific functionalization and access to disubstituted bicyclo[3.3.2]decanes, providing a versatile platform for further synthetic elaboration.

Summary and Outlook

The preparation of this compound can be achieved by multiple synthetic strategies, each with distinct advantages and challenges:

  • Acyloin condensation offers a straightforward route from diesters but requires careful control of reaction conditions.
  • Diazomethane-mediated ring expansion is effective but involves hazardous reagents.
  • Homologation and regio-specific decarboxylation provide advanced synthetic control for substituted derivatives.

Future research may focus on developing safer, more efficient catalytic methods and exploring asymmetric synthesis routes to access enantiomerically pure this compound derivatives.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.3.2]decan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the ketone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Bicyclo[3.3.2]decan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and natural products.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of bicyclo[3.3.2]decan-2-one involves its interaction with various molecular targets and pathways. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s unique bicyclic structure also allows it to fit into specific binding sites, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Structural Analogues: Bicyclic Ketones

Bicyclo[3.3.2]decan-2-one belongs to a broader class of bicyclic ketones. Below is a comparative analysis with analogous compounds:

Compound Name Molecular Formula Bicyclic Framework Key Features Applications Reference
This compound C₁₀H₁₆O [3.3.2] High ring strain, rigid structure, ketone at 2-position Organic synthesis, drug scaffolds
Bicyclo[2.2.2]octan-2-one C₈H₁₂O [2.2.2] Lower strain, symmetrical structure, less steric hindrance Catalysis, polymer chemistry
Bicyclo[3.1.0]hexan-2-one C₆H₈O [3.1.0] High angular strain, norbornane-like framework Medicinal chemistry (e.g., GlyT1 inhibitors)
2-Cyclopentylcyclopentanone C₁₀H₁₆O Monocyclic Flexible structure, two fused cyclopentane rings Flavor and fragrance industry

Key Observations :

  • Ring Strain : this compound exhibits moderate strain compared to [2.2.2] (lower strain) and [3.1.0] (higher strain) frameworks. This affects reactivity in substitution and addition reactions .
  • Stereochemical Rigidity: The [3.3.2] system’s rigidity makes it advantageous for designing conformationally restricted bioactive molecules, unlike flexible monocyclic analogues like 2-cyclopentylcyclopentanone .

Reactivity in Palladium-Catalyzed Reactions

This compound derivatives demonstrate distinct reactivity compared to other bicyclic systems. For example:

  • Bicyclo[2.2.2]octadiene derivatives form six-membered cyclic compounds via palladium-catalyzed double substitution, whereas bicyclo[2.2.1]heptadiene derivatives yield only five-membered products .

Pharmacological Relevance

However, structurally related bicyclic compounds exhibit significant bioactivity:

  • Bicyclo[3.2.1] compounds : SGLT2 inhibitors for diabetes (e.g., Pfizer’s ZA201203486) .
  • Bicyclo[3.1.0] compounds : GlyT1 inhibitors for neurological disorders (e.g., Boehringer Ingelheim’s WO2013017657) .

Stability in Crystalline Form

X-ray studies of bicyclo[3.3.2]decane derivatives show stable dicationic moieties, suggesting that the ketone form is similarly resistant to decomposition under standard conditions .

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